Cas no 2171142-89-3 ((3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
- (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- EN300-1285678
- 2171142-89-3
-
- インチ: 1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)14-6(4-8(15)16)9-13-5-7(12)19-9/h5-6H,4H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1
- InChIKey: AKHJJSYPEYXJBL-ZCFIWIBFSA-N
- SMILES: BrC1=CN=C([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)S1
計算された属性
- 精确分子量: 349.99359g/mol
- 同位素质量: 349.99359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 117Ų
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285678-100mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1285678-500mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1285678-10000mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1285678-1.0g |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285678-1000mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1285678-5000mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1285678-250mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1285678-2500mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1285678-50mg |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |
2171142-89-3 | 50mg |
$827.0 | 2023-10-01 |
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報
Introduction to (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 2171142-89-3)
(3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and biochemical research. This compound, identified by its CAS number 2171142-89-3, has garnered considerable attention due to its structural complexity and potential therapeutic benefits. The molecule features a chiral center, which is critical for its biological activity, and is further distinguished by the presence of a brominated thiazole ring and an acylated amino group, making it a valuable intermediate in synthetic chemistry.
The structural motif of (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid incorporates elements that are frequently employed in the design of bioactive molecules. The thiazole ring, a heterocyclic structure with sulfur and nitrogen atoms, is well-documented for its role in various pharmacological activities. Specifically, the bromine substituent on the thiazole ring enhances the electrophilicity of the molecule, facilitating further functionalization and interaction with biological targets. This feature is particularly useful in medicinal chemistry where selective modifications are often required to optimize drug efficacy and safety.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in treating a wide range of diseases. Studies have highlighted the potential of thiazole-based compounds as antimicrobial agents, anti-inflammatory drugs, and even anticancer agents. The presence of the tert-butoxycarbonyl (Boc) group in (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid serves as a protective group for the amino function, allowing for controlled reactions and subsequent derivatization without unwanted side reactions.
The stereochemistry of this compound is another critical aspect that contributes to its pharmacological profile. The (R) configuration at the chiral center influences how the molecule interacts with biological receptors and enzymes. This specificity is essential for achieving desired therapeutic effects while minimizing off-target interactions. The growing emphasis on enantioselective synthesis has made compounds like (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid increasingly important in drug discovery pipelines.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of such complex molecules. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been instrumental in obtaining high enantiomeric purity. These innovations not only streamline the production process but also make it more cost-effective, which is crucial for industrial applications. The ability to produce enantiomerically pure forms of (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid ensures that researchers can conduct more accurate biological evaluations without interference from racemic impurities.
The compound's utility extends beyond its role as a building block in drug synthesis. It has also been explored as a key intermediate in the development of novel agrochemicals and specialty chemicals. The unique combination of functional groups makes it a versatile precursor for various chemical transformations, including condensation reactions, nucleophilic substitutions, and coupling reactions. These transformations are essential for creating more complex molecules with tailored properties.
In academic research, (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid has been utilized in studies aimed at understanding molecular recognition processes at the atomic level. Computational chemistry techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to model how this compound interacts with biological targets like enzymes and receptors. These studies provide valuable insights into the structural determinants of binding affinity and specificity.
The pharmaceutical industry has also shown interest in this compound due to its potential as a lead molecule for new drug candidates. Preclinical studies have begun to explore its pharmacokinetic properties and potential therapeutic applications. For instance, researchers are investigating its role as an inhibitor of certain enzymes implicated in inflammatory diseases and cancer progression. The preliminary findings suggest that this compound may exhibit significant therapeutic potential when further optimized.
The synthesis of derivatives from (3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid continues to be an active area of research. By modifying specific functional groups or introducing new ones, scientists can generate libraries of compounds with diverse biological activities. High-throughput screening methods are often employed to rapidly assess the efficacy of these derivatives against various disease models.
The environmental impact of producing and using such compounds is another consideration that drives innovation in synthetic chemistry. Efforts are underway to develop greener methodologies that minimize waste and reduce energy consumption without compromising yield or purity. These sustainable practices are increasingly important as global demand for pharmaceuticals grows.
In conclusion, (CAS No. 2171142-89-3)(RRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRRR RR RR RR RR RR RR RR RR R R R R R R R R R R R R R R)
2171142-89-3 ((3R)-3-(5-bromo-1,3-thiazol-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid) Related Products
- 1698394-17-0(4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid)
- 1806963-80-3(2-Amino-4-bromopyridine-5-methanol)
- 2411200-35-4(N-1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl-2-chloroacetamide)
- 18281-07-7(ETHYL TRICOSANOATE)
- 1880924-23-1(2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine)
- 2287288-22-4([3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 1226456-87-6(1-methyl-4-5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-ylpiperidine)
- 1215268-39-5(2-Iodo-5-nitrobenzenesulfonamide)
- 2229323-79-7(2-(2,5-dichlorophenyl)ethane-1-sulfonyl fluoride)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)




